N-(4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide
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Overview
Description
N-(4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide is a chemical compound featuring a hydrazine functional group connected to a carboxamide group through a 4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide typically starts with the selection of a phenyl hydrazine derivative. A multi-step synthesis involving protection and deprotection of functional groups, formation of key intermediates, and precise reaction conditions ensures the target molecule is obtained with high purity.
Key steps include:
Protection of the hydroxyl group: : Tetrahydro-2H-pyran (THP) protection.
Formation of the phenyl intermediate: : Using appropriate linkers.
Coupling reactions: : Utilization of amide coupling reagents under controlled conditions.
Industrial Production Methods
While laboratory synthesis focuses on small-scale production, industrial synthesis scales up these methods using optimized conditions, automated processes, and stringent quality control to ensure consistent yields. Large-scale reactors, continuous flow synthesis, and advanced purification techniques are often employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide can undergo various chemical reactions:
Oxidation: : Introduction of oxygen functionalities.
Reduction: : Removal of oxygen functionalities.
Substitution: : Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, KMnO4.
Reducing agents: : Sodium borohydride, LiAlH4.
Substitution reagents: : Halides, nucleophiles.
Major Products
Depending on the reactions:
Oxidation products: : Carboxylic acids, aldehydes.
Reduction products: : Amines, alcohols.
Substitution products: : Halogenated compounds, alkylated derivatives.
Scientific Research Applications
Chemistry
N-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide finds use as a building block in the synthesis of more complex molecules.
Biology
Its structural motifs allow it to interact with biomolecules, making it valuable in biochemical studies.
Medicine
Industry
Used in the formulation of specialty chemicals and materials.
Mechanism of Action
This compound exerts effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. Its hydrazine and carboxamide groups enable it to form stable complexes, influencing biological pathways.
Comparison with Similar Compounds
Comparing N-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide with similar compounds like hydrazinecarboxamides with different linker groups reveals its unique reactivity and application potential. Some similar compounds include:
Phenylhydrazine derivatives
Carboxamide analogs with different aryl linkers
This uniqueness stems from its ability to engage in diverse chemical reactions and its broad-spectrum scientific research applications.
Biological Activity
N-(4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.30 g/mol
The structure features a hydrazinecarboxamide moiety linked to a tetrahydropyran-derived phenolic group, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various hydrazone derivatives demonstrated that these compounds possess varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the hydrazone derivatives showed promising results against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific derivative tested .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The antioxidant potential of hydrazine derivatives has been explored through various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The results indicated that these compounds can effectively scavenge free radicals, suggesting a protective role against oxidative stress. For example, one study reported an IC50 value of 25 µg/mL for a similar hydrazone derivative in DPPH assays .
Case Studies and Research Findings
- Synthesis and Characterization : A recent study focused on synthesizing hydrazone derivatives from various aldehydes and ketones, including those containing tetrahydropyran units. The characterization was performed using NMR, IR spectroscopy, and mass spectrometry, confirming the successful formation of the desired compounds .
- In Vivo Studies : In vivo studies have shown that certain hydrazone derivatives exhibit anti-inflammatory effects in animal models. The administration of these compounds led to a significant reduction in paw edema in rats induced by carrageenan, indicating their potential as anti-inflammatory agents .
- Mechanistic Insights : Molecular docking studies have provided insights into the mechanisms through which these compounds exert their biological effects. For instance, docking simulations suggested strong binding affinities of the hydrazone derivatives to bacterial enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis .
Properties
IUPAC Name |
1-amino-3-[4-(oxan-2-yloxymethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c14-16-13(17)15-11-6-4-10(5-7-11)9-19-12-3-1-2-8-18-12/h4-7,12H,1-3,8-9,14H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTZGTXBCWPCJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=C(C=C2)NC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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